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2-Cyclopropyl-5-iodo-1,3-thiazole
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Overview
Description
2-Cyclopropyl-5-iodo-1,3-thiazole is a heterocyclic compound containing a thiazole ring substituted with a cyclopropyl group at the 2-position and an iodine atom at the 5-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-iodo-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-cyclopropylthioamide with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-iodo-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form thiazolidines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (acetonitrile, DMF).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (dichloromethane, acetonitrile).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, THF).
Major Products Formed
Substitution: 2-Cyclopropyl-5-substituted-1,3-thiazoles.
Oxidation: this compound sulfoxides or sulfones.
Reduction: 2-Cyclopropyl-1,3-thiazolidines.
Scientific Research Applications
General Applications of Thiazole Derivatives
Thiazole derivatives have a wide range of applications in medicinal chemistry due to their diverse pharmacological activities . They are found in over 70 experimental drugs, indicating their potential therapeutic applications . Thiazoles exhibit several uses as pharmacological agents, including analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic properties . Thiazole derivatives have also been studied extensively for their antiviral activities .
Potential Applications of 2-Cyclopropyl-5-iodo-1,3-thiazole
Given the general applications of thiazole derivatives, "this compound" may have potential uses in the following areas:
- Organic Synthesis: As an intermediate in organic synthesis for forming more complex thiazole derivatives.
- Drug Design: As a pharmacophore in drug design, exploring new therapeutic agents targeting various diseases.
- Antimicrobial Activity: Thiazole derivatives, in general, exhibit antimicrobial activity .
- Anti-inflammatory Effects: Thiazole derivatives can modulate inflammatory pathways by inhibiting cytokine production in immune cells.
- Antiviral Activity: As a potential inhibitor of viral replication.
- Anticancer Activity: Thiazoles have demonstrated anticancer potential and cell line selectivity .
Relevant Research and Case Studies on Thiazole Derivatives
- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives: Some compounds containing the 1,3,4-oxadiazole ring have shown a broad spectrum of biological activity, including antimicrobial effects .
- Antimicrobial Activity of Thiazole Derivatives: Some thiazole derivatives have shown good activity against Micrococcus luteus ATCC 10240 and Bacillus spp .
- Anticancer Activity of Thiazole Derivatives: Novel thiazoles have been screened for anticancer activity, with some demonstrating strong selectivity against certain cell lines .
- Inhibitory Effects of Thiazole Derivatives on Enzymes: Compounds containing thiazole rings have shown promise as inhibitors of cysteine proteases involved in viral replication.
Data Tables
Inhibitory Effects of Thiazole Derivatives on Specific Enzymes
Compound | IC50 Value (µM) | Target Enzyme |
---|---|---|
27a | 15 | SARS-CoV 3CL protease |
27b | 50 | SARS-CoV 3CL protease |
This compound | TBD | TBD |
Comparison of Biological Activity with Halogenated Analogs
Compound | Halogen Substituent | Biological Activity |
---|---|---|
tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate | Bromo | Moderate antimicrobial activity |
tert-butyl N-(5-chloro-1,3-thiazol-2-yl)carbamate | Chloro | Lower efficacy against certain pathogens |
tert-butyl N-(5-fluoro-1,3-thiazol-2-yl)carbamate | Fluoro | Enhanced selectivity for specific enzymes |
Antimicrobial activity of substituted thiazoles
Compound | Antimicrobial Activity |
---|---|
37 | Showed superior efficacy than isoniazid against M. smegmatis and superior activity than amoxicillin and ciprofloxacin against B. subtilis, E. coli, and P. vulgaris |
38 , 39 , and 40 | Displayed good antimycobacterial activity against both strains |
41 | Was twice as active as ampicillin against S. pneumoniae |
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-iodo-1,3-thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound’s ability to undergo various chemical reactions allows it to form reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-1,3-thiazole: Lacks the iodine substitution at the 5-position.
5-Iodo-1,3-thiazole: Lacks the cyclopropyl substitution at the 2-position.
2-Phenyl-5-iodo-1,3-thiazole: Contains a phenyl group instead of a cyclopropyl group at the 2-position.
Uniqueness
2-Cyclopropyl-5-iodo-1,3-thiazole is unique due to the presence of both the cyclopropyl and iodine substituents, which confer distinct chemical and biological properties. The cyclopropyl group enhances the compound’s stability and lipophilicity, while the iodine atom provides a site for further functionalization and substitution reactions.
Biological Activity
2-Cyclopropyl-5-iodo-1,3-thiazole is a heterocyclic compound featuring a thiazole ring with significant potential in medicinal chemistry due to its unique structural characteristics. The presence of both a cyclopropyl group and an iodine atom enhances its biological activity, making it a subject of interest in various research fields, including pharmacology and agrochemistry.
Chemical Structure and Properties
The molecular formula of this compound is C_6H_6I_N_2S, where the thiazole ring contributes to its reactivity and interaction with biological targets. The compound's distinct features include:
Feature | Description |
---|---|
Cyclopropyl Group | Enhances stability and lipophilicity |
Iodine Atom | Provides a site for nucleophilic substitution |
Thiazole Ring | Involved in interactions with enzymes and receptors |
Synthesis Methods
The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 2-cyclopropylthioamide with iodine in the presence of potassium carbonate in organic solvents like acetonitrile under reflux conditions.
Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds derived from thiazoles have demonstrated potency against Staphylococcus aureus and Escherichia coli with varying degrees of effectiveness .
Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro studies have indicated that thiazole derivatives can induce cytotoxic effects on cancer cell lines. For example, certain thiazole analogs have shown promising results against human pulmonary malignant cells (A549), suggesting potential for further development as anticancer agents .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring can modulate enzyme activity and receptor interactions, leading to antimicrobial effects and potential anticancer mechanisms. The iodine atom allows for further functionalization, enhancing the compound's reactivity.
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various thiazole derivatives against Candida albicans and Pseudomonas aeruginosa. Results indicated that derivatives similar to this compound exhibited significant inhibition rates (up to 85% against certain strains) .
- Cytotoxicity Evaluation : In another investigation, researchers synthesized a series of thiazolyl-catechol compounds and assessed their cytotoxicity on normal human foreskin fibroblasts and A549 cells. Some compounds showed selective cytotoxicity towards cancer cells compared to standard drugs like gefitinib .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other thiazole derivatives:
Compound | Key Features | Biological Activity |
---|---|---|
2-Cyclopropyl-1,3-thiazole | Lacks iodine at the 5-position | Moderate antimicrobial properties |
5-Iodo-1,3-thiazole | Lacks cyclopropyl substitution | Antimicrobial but less stable |
2-Methylthio-5-bromo-1,3-thiazole | Contains methylthio and bromo substitutions | Distinct biological properties |
Properties
Molecular Formula |
C6H6INS |
---|---|
Molecular Weight |
251.09 g/mol |
IUPAC Name |
2-cyclopropyl-5-iodo-1,3-thiazole |
InChI |
InChI=1S/C6H6INS/c7-5-3-8-6(9-5)4-1-2-4/h3-4H,1-2H2 |
InChI Key |
NGWFJJBWKKJQCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(S2)I |
Origin of Product |
United States |
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